Cas no 10568-42-0 (5-hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one)

5-hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one structure
10568-42-0 structure
5-hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one
10568-42-0
C18H16O7
344.31544
MFCD12546746
1159738
46735347

5-hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one Properties

Names and Identifiers

    • 5-hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one
    • 4H-1-Benz<wbr>
    • 5-Hydroxy<wbr>
    • LogP
    • 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7,8-dimethoxy-4H-chromen- 4-one
    • MFCD12546746
    • SCHEMBL16894632
    • AKOS025213332
    • 10568-42-0
    • 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7,8-dimethoxychromen-4-one
    • 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7,8-dimethoxy-4H-chromen-4-one
    • 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7,8-dimethoxy-chromen-4-one
    • +Expand
    • MFCD12546746
    • KADUNFDKDISFGP-UHFFFAOYSA-N
    • InChI=1S/C18H16O7/c1-22-13-5-4-9(6-10(13)19)14-7-11(20)16-12(21)8-15(23-2)17(24-3)18(16)25-14/h4-8,19,21H,1-3H3
    • COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)OC)O

Computed Properties

  • 344.08958
  • 2
  • 7
  • 4
  • 344.09
  • 25
  • 520
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.9
  • 94.4A^2

Experimental Properties

  • 2.89700
  • 94.45
  • 1.627
  • 611.158°C at 760 mmHg
  • 225.535°C
  • 1.388

5-hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
abcr
AB465415-100 mg
5-Hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one; .
10568-42-0
100mg
€189.00 2023-04-21

5-hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dimethylformamide
Reference
Ring isomerization of flavones. III. Synthesis of eupatorin, a flavone from Eupatorium semiserratum
Farkas, Lorand; et al, Chemische Berichte, 1969, 102(1), 112-17

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Cupric acetate ,  Hydrochloric acid Solvents: Diethyl ether ,  Methanol
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dimethylformamide
Reference
Ring isomerization of flavones. III. Synthesis of eupatorin, a flavone from Eupatorium semiserratum
Farkas, Lorand; et al, Chemische Berichte, 1969, 102(1), 112-17

5-hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one Preparation Products

5-hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:10568-42-0)5-hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one
A1101831
99%/99%
250mg/500mg
189.0/260.0